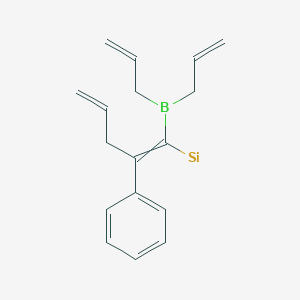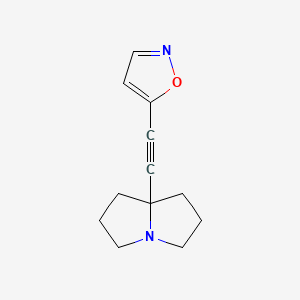![molecular formula C9H11ClO B12606865 1-Chloro-4-[(1R)-1-methoxyethyl]benzene CAS No. 646041-19-2](/img/structure/B12606865.png)
1-Chloro-4-[(1R)-1-methoxyethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[(1R)-1-methoxyethyl]benzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chlorine atom and a methoxyethyl group are substituted at the para positions. This compound is known for its applications in organic synthesis and various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-4-[(1R)-1-methoxyethyl]benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of chlorobenzene with 1-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-[(1R)-1-methoxyethyl]benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with a nucleophile, such as hydroxide ion or amine, under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives or amine derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 1-Chloro-4-ethylbenzene.
Applications De Recherche Scientifique
1-Chloro-4-[(1R)-1-methoxyethyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-[(1R)-1-methoxyethyl]benzene primarily involves nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the chloride ion . This mechanism is facilitated by the presence of electron-withdrawing groups and strong nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-methoxybenzene: Similar structure but lacks the methoxyethyl group.
1-Chloro-4-ethylbenzene: Similar structure but lacks the methoxy group.
1-Chloro-4-fluorobenzene: Similar structure but has a fluorine atom instead of the methoxyethyl group.
Uniqueness
1-Chloro-4-[(1R)-1-methoxyethyl]benzene is unique due to the presence of both chlorine and methoxyethyl groups, which confer distinct reactivity and properties. The methoxyethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
646041-19-2 |
|---|---|
Formule moléculaire |
C9H11ClO |
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
1-chloro-4-[(1R)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H11ClO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m1/s1 |
Clé InChI |
YLCHCCZZZCBZOS-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)Cl)OC |
SMILES canonique |
CC(C1=CC=C(C=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


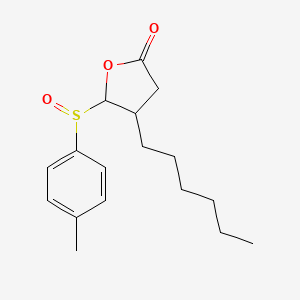
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)

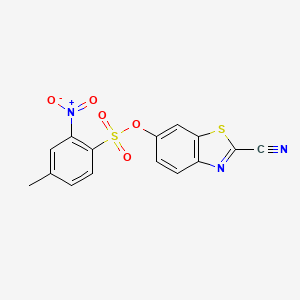
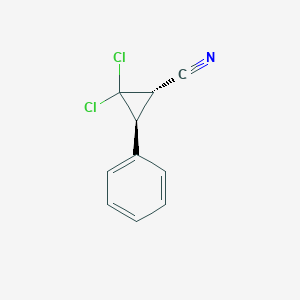
![(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B12606837.png)
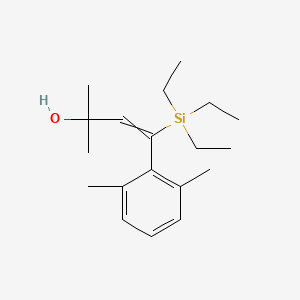
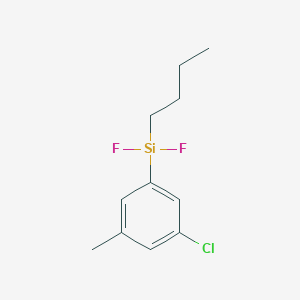
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)

